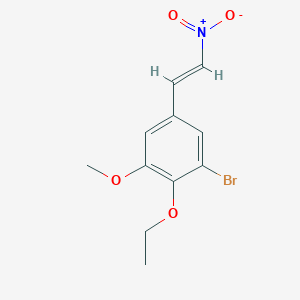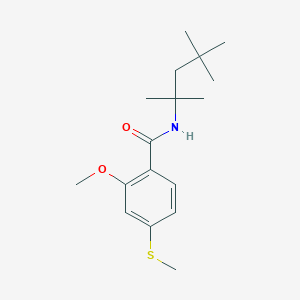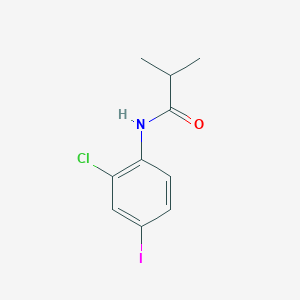
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene, also known as BEMNB, is a chemical compound that belongs to the class of nitrovinylbenzene derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene involves the reaction of the nitrovinyl group with thiols to form a Michael adduct. This reaction is highly selective and occurs under mild conditions, making 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene a useful tool for detecting thiols in complex biological systems. The resulting adduct emits a fluorescent signal that can be detected using standard fluorescence microscopy techniques.
Biochemical and Physiological Effects:
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been shown to selectively react with thiols in biological systems, making it a useful tool for studying thiol-related processes. However, it is important to note that 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene may also react with other nucleophiles, such as amines and imidazoles, which could potentially lead to false-positive results. Additionally, the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in vivo may be limited by its potential toxicity and lack of specificity for certain thiols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene as a fluorescent probe is its high selectivity for thiols. This allows for the detection of thiols in complex biological systems with minimal interference from other biomolecules. Additionally, 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene is relatively easy to synthesize and has a high quantum yield, making it a cost-effective and efficient tool for studying thiol-related processes.
However, there are also some limitations to using 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in lab experiments. One limitation is its potential toxicity, which could limit its use in vivo. Additionally, 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene may not be specific for certain thiols, which could lead to false-positive results. Finally, the synthesis of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene is a multistep process that requires careful optimization of reaction conditions, which could limit its scalability for large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene. One potential direction is the development of new derivatives that have improved selectivity and sensitivity for specific thiols. Another direction is the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in combination with other fluorescent probes to study complex biological systems. Finally, the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in vivo could be further explored to determine its potential as a diagnostic tool for thiol-related diseases.
Métodos De Síntesis
The synthesis of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene involves the reaction of 1,2-dibromoethane with 3-methoxy-4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-nitrovinylbenzene in the presence of a base to yield 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene. The overall synthesis is a multistep process that requires careful optimization of reaction conditions to achieve high yield and purity.
Aplicaciones Científicas De Investigación
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. Thiols are important biomolecules that play a critical role in many physiological processes, including antioxidant defense and redox signaling. 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been shown to selectively react with thiols and emit a fluorescent signal, making it a useful tool for studying thiol-related processes in vivo and in vitro.
Propiedades
IUPAC Name |
1-bromo-2-ethoxy-3-methoxy-5-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-11-9(12)6-8(4-5-13(14)15)7-10(11)16-2/h4-7H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZKWDKJAWKJT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)




![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)

![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)

![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)

